Cas no 6404-26-8 (Boc-Lys(Ac)-OH)

Boc-Lys(Ac)-OH is a protected derivative of lysine, featuring Boc (tert-butoxycarbonyl) protection at the α-amino group and Ac (acetyl) protection at the ε-amino group. This compound is widely utilized in peptide synthesis, where selective protection of functional groups is essential to prevent unwanted side reactions. The Boc group offers stability under basic conditions and can be selectively removed under acidic conditions, while the Ac group provides additional protection for the ε-amine, ensuring controlled reactivity. Its high purity and well-defined protection profile make Boc-Lys(Ac)-OH a reliable building block for constructing complex peptides, particularly in solid-phase and solution-phase synthesis applications.
Boc-Lys(Ac)-OH structure
Boc-Lys(Ac)-OH structure
Product Name:Boc-Lys(Ac)-OH
CAS No:6404-26-8
MF:C13H24N2O5
MW:288.340064048767
MDL:MFCD00057791
CID:46738
PubChem ID:7016049
Update Time:2025-10-22

Boc-Lys(Ac)-OH Chemical and Physical Properties

Names and Identifiers

    • N-Boc-N'-acetyl-L-lysine
    • Boc-Lys(Ac)-OH
    • H-Glu(OBzl)-OH·HCl
    • Nα-Boc-Nε-acetyl-L-lysine
    • (2S)-6-Acetylamino-2-(tert-butoxycarbonylamino)hexanoic acid
    • Boc-L-Lys(Ac)
    • Boc-Lys(Ac)OH
    • BOC-LYSINE(AC)-OH
    • N6-Acetyl-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine
    • NALPHA-tert-Butoxycarbonyl-NEPSILON-acetyl-L-lysine
    • N-BOC-N-Acetyl-L-lisine
    • N6-Acetyl-N2-(tert-butoxycarbonyl)-L-lysine
    • na-T-boc-N-epsilon-acetyl-L-lysine
    • CS-0153949
    • DTXSID20982132
    • (S)-6-acetamido-2-((tert-butoxycarbonyl)amino)hexanoic acid
    • Boc-L-Lys(Ac)-OH
    • IOKOUUAPSRCSNT-JTQLQIEISA-N
    • N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
    • L-Lysine, N6-acetyl-N2-[(1,1-dimethylethoxy)carbonyl]-
    • (S)-6-acetamido-2-(tert-butoxycarbonylamino)hexanoic acid
    • M03307
    • 6404-26-8
    • DS-9761
    • Boc-N-epsilon-acetyl-L-lysine
    • AKOS015892887
    • SCHEMBL2211809
    • (2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic Acid
    • MFCD00057791
    • EN300-6732084
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-acetamidohexanoic acid
    • Boc-Lys-(Ac)-OH
    • MDL: MFCD00057791
    • Inchi: 1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
    • InChI Key: IOKOUUAPSRCSNT-JTQLQIEISA-N
    • SMILES: O(C(N[C@H](C(=O)O)CCCCNC(C)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 288.16900
  • Monoisotopic Mass: 288.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 11
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Flash Point: 273.6℃
  • PSA: 104.73000
  • LogP: 2.05250

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Boc-Lys(Ac)-OH Production Method

Boc-Lys(Ac)-OH Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6404-26-8)Boc-Lys(Ac)-OH
Order Number:A834622
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:30
Price ($):179.0/560.0
Email:sales@amadischem.com

Boc-Lys(Ac)-OH Related Literature

Additional information on Boc-Lys(Ac)-OH

Boc-Lys(Ac)-OH: A Comprehensive Overview

Boc-Lys(Ac)-OH, also known by its CAS registry number CAS No 6404-26-8, is a significant compound in the field of organic chemistry and biochemistry. This compound is widely recognized for its role in peptide synthesis and modification, particularly in the protection and activation of amino groups during peptide bond formation. The name Boc-Lys(Ac)-OH itself provides insight into its structure: the "Boc" stands for tert-butoxycarbonyl, a common protecting group, while "Lys" refers to lysine, an amino acid, and "(Ac)" denotes acetylation at the epsilon-amino group.

The structure of Boc-Lys(Ac)-OH consists of a lysine residue with a tert-butoxycarbonyl group attached to the amino terminus and an acetyl group on the epsilon-amino group of lysine. This specific functionalization makes it highly versatile in various chemical reactions, particularly in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl group serves as a temporary protecting group that can be selectively removed under acidic conditions, facilitating the stepwise assembly of peptides.

Recent advancements in peptide chemistry have further highlighted the importance of compounds like Boc-Lys(Ac)-OH. Researchers have explored its applications in the synthesis of bioactive peptides, including those with potential therapeutic applications. For instance, studies have demonstrated that peptides derived from Boc-Lys(Ac)-OH can exhibit antimicrobial, anticancer, or immunomodulatory activities, depending on their sequence and post-translational modifications.

In addition to its role in peptide synthesis, Boc-Lys(Ac)-OH has been utilized as a building block in the development of bioconjugates and drug delivery systems. The ability to selectively remove the Boc protecting group allows for precise control over the reactivity of the amino terminus during conjugation reactions. This has led to innovative applications in targeted drug delivery, where peptides are coupled with drugs or imaging agents to enhance specificity and efficacy.

The synthesis of Boc-Lys(Ac)-OH typically involves multi-step chemical processes, including nucleophilic acyl substitution and deprotection steps. Recent optimizations in synthetic protocols have improved the yield and purity of this compound, making it more accessible for large-scale production. Moreover, green chemistry approaches have been explored to minimize environmental impact during its synthesis.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize Boc-Lys(Ac)-OH. These methods provide detailed insights into its molecular structure and purity, ensuring consistency in its application across various research and industrial settings.

In conclusion, Boc-Lys(Ac)-OH, with its CAS number CAS No 6404-26-8, remains a cornerstone in peptide chemistry due to its unique functionalization and versatility. Its applications span from fundamental research to advanced therapeutic development, underscoring its importance in contemporary biochemical studies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6404-26-8)Boc-Lys(Ac)-OH
A834622
Purity:99%/99%
Quantity:25g/100g
Price ($):179.0/560.0
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